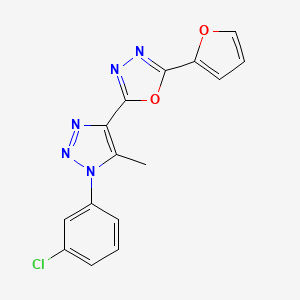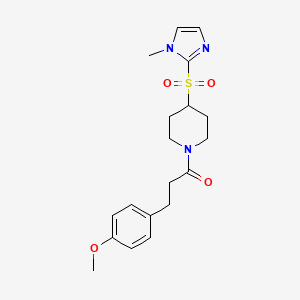
3-(4-methoxyphenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This could involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of complex nickel compounds involving structurally similar sulfonyl and piperidine components demonstrates the potential of these compounds in coordination chemistry, providing insights into their reactivity and potential applications in catalysis and material science (Bermejo et al., 2000).
- Research into bromophenol derivatives from red algae indicates the diverse biological activities of methoxyphenyl-containing compounds, highlighting the significance of natural product chemistry in discovering new bioactive molecules (Zhao et al., 2004).
Potential in Drug Development
- Piperazine derivatives as 5-HT7 receptor antagonists show the therapeutic potential of compounds containing piperazine and methoxyphenyl groups, underlining their relevance in developing treatments for neurological disorders (Yoon et al., 2008).
- The study of selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy explores the role of structurally related compounds in inhibiting cell proliferation, providing a foundation for future research into cancer treatment strategies (Almeida et al., 2018).
Chemical Reactions and Transformations
- Research on the thermal rearrangement of sym-triazines related to the target compound shows the chemical versatility of such structures, which could be applied in synthesizing more complex molecules with specific properties (Dovlatyan et al., 2010).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties.
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-21-14-11-20-19(21)27(24,25)17-9-12-22(13-10-17)18(23)8-5-15-3-6-16(26-2)7-4-15/h3-4,6-7,11,14,17H,5,8-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAPCOYDGTQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

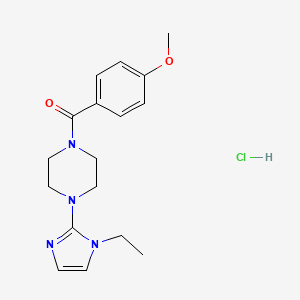

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)

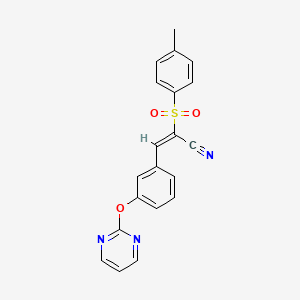
![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)
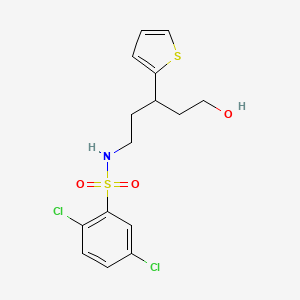
![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)
